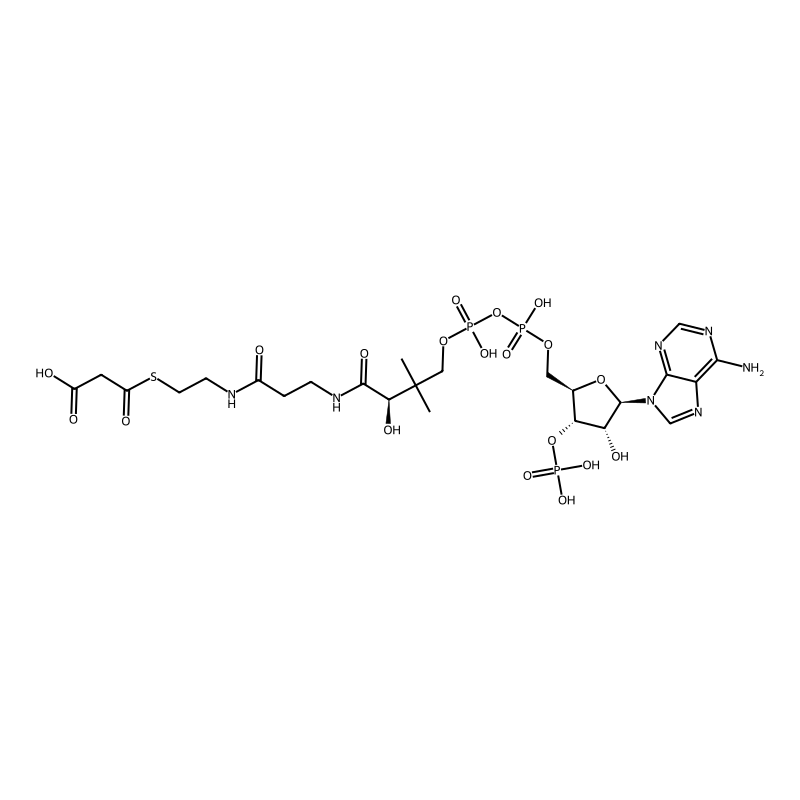malonyl-CoA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Fatty Acid Synthesis
Malonyl-CoA serves as the primary building block for the synthesis of long-chain fatty acids in most organisms. It acts as a substrate for the enzyme fatty acid synthase (FAS), which consecutively adds two-carbon units from malonyl-CoA to a growing fatty acid chain []. This process is essential for building various cellular components, including membranes, and storing energy in the form of triglycerides. Research efforts are directed towards understanding the regulation of FAS by malonyl-CoA and identifying potential drug targets for diseases associated with dysregulated fatty acid metabolism [].
Fatty Acid Oxidation
Malonyl-CoA also acts as an allosteric inhibitor of the enzyme carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting step in the mitochondrial β-oxidation of long-chain fatty acids []. By inhibiting CPT1, malonyl-CoA prevents the entry of fatty acids into the mitochondria for breakdown, thereby regulating the cellular balance between fatty acid synthesis and oxidation. This intricate interplay between malonyl-CoA and CPT1 is a key area of research in understanding metabolic regulation and its implications for obesity, diabetes, and other metabolic disorders [].
Malonyl-CoA is a coenzyme A derivative of malonic acid, characterized as a key intermediate in the biosynthesis of fatty acids and polyketides. It is an acyl-CoA compound that plays a crucial role in the metabolism of lipids by providing two-carbon units necessary for fatty acid elongation. Malonyl-CoA is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase, which requires bicarbonate and ATP as substrates .
The primary reaction leading to the formation of malonyl-CoA involves the carboxylation of acetyl-CoA:
This reaction underscores the importance of malonyl-CoA in fatty acid biosynthesis, where it acts as a substrate for the fatty acid synthase complex. Following its synthesis, malonyl-CoA can undergo decarboxylation to yield acetyl-CoA, which is facilitated by malonyl-CoA decarboxylase .
Malonyl-CoA serves multiple biological functions:
- Fatty Acid Biosynthesis: It is integral to the synthesis of long-chain fatty acids by providing the necessary two-carbon units.
- Regulatory Role: Malonyl-CoA acts as an allosteric inhibitor of carnitine palmitoyltransferase 1, thereby regulating mitochondrial fatty acid oxidation. This prevents simultaneous fatty acid synthesis and degradation, ensuring metabolic efficiency .
- Signaling Molecule: It influences various physiological processes, including insulin secretion and energy substrate selection in muscle tissues .
The synthesis of malonyl-CoA primarily occurs through:
- Carboxylation of Acetyl-CoA: This reaction is catalyzed by acetyl-CoA carboxylase and is biotin-dependent.
- Mitochondrial Pathway: Malonyl-CoA can also be generated within mitochondria via malonyl-CoA synthetase, which ligates malonate to coenzyme A using ATP .
Malonyl-CoA has several applications in biochemical research and clinical settings:
- Metabolic Studies: It is used to study lipid metabolism and its regulatory mechanisms in various tissues.
- Pharmaceutical Research: Understanding malonyl-CoA's role may lead to therapeutic strategies for metabolic disorders such as obesity and diabetes.
- Biotechnology: Its involvement in polyketide biosynthesis makes it relevant for developing antibiotics and other bioactive compounds .
Research indicates that malonyl-CoA interacts with various enzymes and proteins:
- Carnitine Palmitoyltransferase 1: Its inhibition by malonyl-CoA regulates fatty acid oxidation.
- Fatty Acid Synthase: Malonyl-CoA serves as a substrate for this enzyme complex during fatty acid chain elongation.
- Transcriptional Regulators: In bacteria, malonyl-CoA can influence gene expression related to fatty acid metabolism through interaction with regulatory proteins like FapR .
Malonyl-CoA shares structural and functional similarities with several other acyl-CoAs. Here are some notable comparisons:
| Compound | Structure/Function | Unique Aspects |
|---|---|---|
| Acetyl-CoA | Two-carbon unit involved in various metabolic pathways | Precursor to malonyl-CoA; central in energy metabolism |
| Methylmalonyl-CoA | Three-carbon unit, involved in odd-chain fatty acid metabolism | Associated with specific metabolic disorders |
| Butyryl-CoA | Four-carbon acyl group, involved in butyrate metabolism | Plays a role in energy production from butyrate |
| Propionyl-CoA | Three-carbon acyl group, involved in propionate metabolism | Key intermediate in gluconeogenesis |
Malonyl-CoA's uniqueness lies in its dual role as both a substrate for biosynthesis and a regulatory molecule that governs metabolic pathways, distinguishing it from similar compounds that primarily serve as substrates or intermediates without such regulatory functions .








